Product packaging for Butabarbital-d5(Cat. No.:CAS No. 1215565-64-2)

Butabarbital-d5

Cat. No.: B3026390
CAS No.: 1215565-64-2
M. Wt: 217.28 g/mol
InChI Key: ZRIHAIZYIMGOAB-ZTIZGVCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Context of Deuterated Barbiturates in Chemical Science

The field of chemical science, particularly in pharmaceutical research and analysis, heavily relies on sophisticated techniques to understand molecular behavior and ensure accurate quantification. Isotopic labeling, the process of incorporating isotopes into molecules, serves as a cornerstone for these advancements. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, plays a significant role due to its abundance and the subtle yet impactful differences it imparts to molecular properties. Deuterated compounds are instrumental in tracing metabolic pathways, elucidating reaction mechanisms, and improving the sensitivity and accuracy of analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) biosynth.comcaymanchem.comsigmaaldrich.comlipomed-usa.com. Barbiturates, a class of central nervous system depressants, have historically been subjects of pharmacological and chemical study, and the development of their deuterated analogs has contributed to a deeper understanding of their behavior and analysis nih.govlgcstandards.com.

The Pivotal Role of Butabarbital-d5 as an Analytical Standard

This compound is a specifically synthesized deuterated analog of butabarbital, a barbiturate (B1230296) used for its sedative and hypnotic properties. Its primary utility lies in its function as a highly specific analytical reference standard and internal standard caymanchem.comcaymanchem.comcerilliant.com. In quantitative analytical methodologies, particularly those employing mass spectrometry such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is used to accurately quantify the presence of butabarbital in various samples caymanchem.comcaymanchem.comcerilliant.combioscience.co.uk. The deuterium atoms, typically incorporated into the ethyl group of the butabarbital molecule, provide a distinct mass shift, allowing for precise differentiation and measurement of the deuterated standard from the unlabeled analyte lgcstandards.comnovachem.com.au. This is critical in forensic science, clinical toxicology, and pharmaceutical analysis, where the accurate determination of drug concentrations is paramount sigmaaldrich.comcaymanchem.comcerilliant.combioscience.co.uk.

Significance of Isotopic Analogs in Quantitative Bioanalytical Methodologies

Isotopic analogs, such as this compound, are indispensable in quantitative bioanalytical methodologies. Their significance stems from their ability to act as ideal internal standards in complex biological matrices like blood, urine, or plasma cerilliant.combioscience.co.uk. Biological samples often contain interfering substances that can affect the ionization efficiency of the analyte, leading to matrix effects such as ion suppression or enhancement in mass spectrometry bioscience.co.uk. By using an isotopically labeled analog like this compound, which shares similar physicochemical properties and chromatographic behavior with the target analyte (butabarbital) but differs in mass, researchers can effectively compensate for these matrix effects cerilliant.comlipomed-shop.com. This co-elution and similar ionization behavior ensure that any variations in sample preparation or instrument response affect both the analyte and the internal standard proportionally. Consequently, the ratio of the analyte to the internal standard provides a highly accurate and reproducible measure of the analyte's concentration, crucial for reliable diagnostic and forensic testing cerilliant.combioscience.co.uk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3 B3026390 Butabarbital-d5 CAS No. 1215565-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butan-2-yl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIHAIZYIMGOAB-ZTIZGVCASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661836
Record name Butabarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215565-64-2
Record name Butabarbital-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Fidelity of Butabarbital D5

Strategies for Deuterium (B1214612) Incorporation in Barbiturate (B1230296) Synthesis

The synthesis of barbiturates typically involves the condensation of a substituted malonic ester with urea. To achieve deuterium labeling in molecules like Butabarbital-d5, which features an ethyl group and a sec-butyl group attached to the central carbon of the barbiturate ring, strategies often revolve around utilizing deuterated starting materials or intermediates.

Deuterated Precursor Synthesis: A primary method involves synthesizing or procuring deuterated building blocks corresponding to the desired substitution sites. For this compound, this could involve using deuterated alkyl halides or other precursors to introduce the ethyl and sec-butyl moieties, or deuterated reagents for the synthesis of the barbiturate ring itself if specific positions on the ring are targeted for labeling. For instance, the synthesis of Phenobarbital-D5, a related barbiturate, has been described using deuterated benzene (B151609) for phenyl ring labeling and deuterated bromoethane (B45996) for side-chain incorporation . Analogous approaches would be applicable to this compound, focusing on the specific alkyl substituents.

Catalytic Deuterium Exchange: Catalytic methods, such as hydrogen-deuterium (H-D) exchange reactions using deuterium gas (D₂) or deuterium oxide (D₂O) in the presence of a catalyst (e.g., palladium on carbon), can introduce deuterium atoms into organic molecules thalesnano.compublish.csiro.au. This method is particularly useful for introducing deuterium at activated positions or labile hydrogens, although achieving site-specific labeling can be challenging and may require optimization to prevent exchange at undesired sites or to achieve complete labeling thalesnano.comnih.gov.

Site-Specific Deuteration: In drug discovery, precise placement of deuterium atoms, often at metabolically labile "soft spots," is crucial for improving pharmacokinetic properties nih.gov. This necessitates synthetic routes that offer high site-selectivity, ensuring that deuterium is incorporated only at the intended positions to avoid unwanted isotopic impurities or altered biological activity.

Methodological Approaches for Assessing Isotopic Purity and Enrichment

Accurate determination of isotopic purity and enrichment is paramount for the reliable use of labeled compounds. Several analytical techniques are employed to quantify the degree of deuterium incorporation and identify any residual non-deuterated or partially deuterated species.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly techniques like Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS), is a cornerstone for assessing isotopic purity rsc.orgrsc.orgnih.govresearchgate.net. HRMS can resolve the mass differences between isotopologues (molecules with different isotopic compositions), allowing for precise calculation of deuterium enrichment based on the relative abundance of ions corresponding to different levels of deuteration (e.g., M, M+1, M+2, etc.) rsc.orgrsc.orgnih.govresearchgate.netacs.orgescholarship.orgnih.govoup.compitt.edu. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for isotope ratio analyses technologynetworks.comimpactfactor.orgcrimsonpublishers.com. Specialized software, such as IsoCor, can further refine these measurements by correcting for naturally occurring isotopes and improving accuracy, especially in complex HRMS data nih.govoup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While primarily detecting hydrogen, ¹H NMR can indirectly assess isotopic purity by quantifying residual proton signals in a deuterated compound, indicating incomplete deuterium incorporation researchgate.net.

²H NMR (Deuterium NMR): This technique directly observes deuterium nuclei, providing a sensitive method for confirming the presence and location of deuterium atoms and assessing isotopic enrichment sigmaaldrich.comcore.ac.ukrug.nl. It is especially valuable for highly deuterated compounds where ¹H signals are minimal sigmaaldrich.com. Deuterium NMR can also offer quantitative insights into the degree of deuteration sigmaaldrich.comcore.ac.ukrug.nl.

Other Techniques: Elemental Analysis (EA), often coupled with Isotope Ratio Mass Spectrometry (IRMS), can provide bulk isotopic composition data sercon-instruments.comshimadzu.bewikipedia.orgusm.my. Fourier Transform Infrared (FTIR) spectroscopy can qualitatively indicate the presence of C-D bonds by observing shifts in vibrational frequencies compared to C-H bonds kindle-tech.comnih.govacs.orgresearchgate.netacs.org.

Advanced Characterization Techniques for Labeled Reference Materials

Comprehensive characterization of isotopically labeled reference materials like this compound ensures their identity, purity, and suitability for intended applications. This involves a suite of spectroscopic and spectrometric methods.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the molecular weight of the deuterated compound and precisely quantifying the isotopic enrichment. Techniques like LC-ESI-HR-MS/MS provide fragmentation data that can help confirm the position of deuterium atoms within the molecule rsc.orgnih.govresearchgate.net. The ability of HRMS to resolve closely spaced isotopic peaks is critical for accurate quantitation acs.orgescholarship.orgnih.govoup.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: Provides direct spectroscopic evidence of deuterium incorporation, confirming the labeling pattern and chemical environment of the deuterium atoms. This is crucial for structural verification rsc.orgsigmaaldrich.comcore.ac.ukrug.nlneofroxx.com.

¹³C NMR: Can offer complementary structural data and, through deuterium-induced isotope shifts, can aid in site-specific quantification of deuterium researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify characteristic vibrational modes associated with C-D bonds, which differ from those of C-H bonds. This technique can serve as a qualitative confirmation of deuteration and help identify the functional groups involved kindle-tech.comnih.govacs.orgresearchgate.netacs.org. Deuterated solvents are often employed in FTIR to minimize spectral interference kindle-tech.comneofroxx.comacs.org.

Table 1: Example Isotopic Purity of Deuterated Compounds

Advanced Analytical Applications of Butabarbital D5 in Mass Spectrometry

Principles and Practices of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Butabarbital-d5, to a sample before processing. The principle of IDMS is that the stable-labeled internal standard behaves identically to the native analyte throughout the analytical process, including extraction, derivatization, and ionization. cerilliant.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard, an accurate quantification can be achieved, effectively compensating for sample loss and signal fluctuations.

Table 1: Representative GC-MS Procedural Steps for Barbiturate (B1230296) Analysis Using a Deuterated Internal Standard

StepDescriptionPurpose
Sample Preparation A known quantity of this compound is added to the biological sample (e.g., urine, blood).To enable isotope dilution quantification.
Extraction Solid-Phase Extraction (SPE) is commonly used to isolate barbiturates from the sample matrix.To clean up the sample and concentrate the analytes. nih.gov
Derivatization Analytes are often methylated (e.g., using iodomethane) to increase their volatility for GC analysis.To improve chromatographic peak shape and thermal stability. nih.gov
GC Separation The derivatized extract is injected into a gas chromatograph, typically with a polysiloxane phase column.To separate individual barbiturates based on their boiling points and chemical properties. nih.gov
MS Detection The mass spectrometer detects and quantifies the characteristic ions of both the analyte and this compound.To provide sensitive and specific detection for accurate measurement of the analyte/internal standard ratio.

LC-MS/MS has become a preferred method for the analysis of barbiturates in clinical and forensic toxicology due to its high sensitivity and specificity. This compound is ideally suited for these applications. cerilliant.com Methodologies often employ a simple "dilute-and-shoot" approach, where the sample (e.g., urine) is diluted with a solution containing the internal standard before direct injection into the LC-MS/MS system. sciex.comrestek.com This minimizes sample preparation time and potential for analyte loss. Alternatively, liquid-liquid extraction (LLE) can be used to clean up more complex matrices like whole blood, with this compound added at the start to correct for extraction inefficiencies. virginia.gov In LC-MS/MS, the system monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard, ensuring highly selective quantification.

Table 2: Example MRM Transitions for Barbiturates in Negative Ionization Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Butabarbital 211.1168.1
Butalbital 223.0180.0
Pentobarbital 225.0182.0
Phenobarbital 231.2188.0
Secobarbital 237.142.1
Butalbital-d5 (IS) 228.042.0
Pentobarbital-d5 (IS) 230.042.0
Data derived from methodologies analyzing multiple barbiturates using deuterated internal standards. restek.comhpst.czoup.com

Ultra-Performance Liquid Chromatography (UPLC)-MS/MS enhances the speed and resolution of LC-MS/MS analyses. The use of deuterated internal standards, including this compound, is standard practice in these high-throughput methods for analyzing barbiturates in biological samples like urine. nih.gov A key advantage of UPLC-MS/MS over GC-MS is the elimination of the need for derivatization, which simplifies sample preparation and reduces analysis time. waters.com UPLC systems can offer very short run times, for instance, a method for nine barbiturates was developed with a sample analysis time of just 2.2 minutes. nih.gov This efficiency is crucial in high-volume laboratory settings. The excellent correlation between UPLC-MS/MS and established GC-MS methods (r² > 0.99) demonstrates the accuracy and reliability of this approach when properly internally standardized. waters.com

Quantitative Method Development and Validation Leveraging this compound

The development of robust quantitative methods is predicated on the proper use of an internal standard. This compound is instrumental in the validation of analytical assays according to stringent forensic and clinical guidelines. Its inclusion from the initial stages of method development allows for the accurate assessment of key validation parameters, including linearity, accuracy, precision, and recovery.

Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry. The most effective strategy to counteract this is the use of a stable isotope-labeled internal standard like this compound. cerilliant.com Because this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively nullified. virginia.gov Further strategies to enhance performance involve sample preparation techniques that reduce matrix complexity. These include:

Dilute-and-Shoot: A simple dilution of the sample (e.g., urine) which reduces the concentration of matrix components introduced into the mass spectrometer. sciex.comhpst.cz

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their solubility, providing a cleaner extract for analysis. virginia.gov

Solid-Phase Extraction (SPE): This offers a more selective way to isolate analytes and remove interfering substances. nih.gov

In high-throughput screening, analytical methods must be not only fast but also robust and precise over many hundreds of samples. The use of this compound or similar deuterated standards is critical for achieving this. Method robustness can be demonstrated by analyzing a large number of samples continuously; for example, one LC-MS/MS method showed no deterioration in chromatographic performance or sensitivity after 600 continuous injections of urine samples. sciex.com

Precision is assessed through repeated measurements of quality control samples at various concentrations. In a validated UPLC-MS/MS method, interday precision (evaluated over five days) for multiple barbiturates was consistently below a 15% relative standard deviation (%RSD), with accuracy within 10% of the target concentration, demonstrating the method's reliability. waters.com Similarly, an ultrafast high-throughput method using a RapidFire/MS/MS system achieved accuracies within 10% and coefficients of variation below 10% for barbiturates using a deuterated internal standard. hpst.cz

Table 3: Interday Accuracy and Precision Data from a Validated UPLC-MS/MS Assay

AnalyteTarget Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Amobarbital 150155103.36.5
60059999.85.8
1200119899.86.2
Butalbital 150152101.37.1
600601100.25.5
1200119599.66.1
Pentobarbital 150156104.06.8
600605100.85.9
12001201100.16.3
Phenobarbital 15014898.78.2
60059599.26.4
1200118999.16.9
Secobarbital 150158105.37.5
600609101.56.1
12001205100.46.7
This table is representative of typical performance in validated methods using deuterated internal standards, based on data presented in similar assays. waters.com

Butabarbital D5 in Forensic and Toxicological Sciences Research

Analytical Frameworks for Barbiturate (B1230296) Quantification in Biological Specimens

The accurate quantification of barbiturates in biological matrices such as blood, urine, and hair is essential for clinical diagnosis, therapeutic drug monitoring, and legal investigations. Butabarbital-d5 serves as a critical tool in these analyses by providing a stable, isotopically labeled reference.

The use of deuterated internal standards like this compound significantly aids in optimizing sample preparation techniques. These standards are chemically similar to the target analyte (butabarbital) but possess a different mass, allowing them to be distinguished during mass spectrometric analysis. This similarity ensures that the deuterated standard undergoes similar losses or enhancements during sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), as the target analyte. By co-eluting with the analyte, this compound helps to correct for matrix effects, which can significantly influence ionization efficiency and, consequently, the accuracy of quantification. Studies have shown that deuterated standards can improve the precision and accuracy of barbiturate measurements compared to methods using non-deuterated internal standards or no internal standard at all texilajournal.comun.orgunodc.orgoup.com. For instance, the use of deuterated standards compensates for variations in extraction recovery and ionization efficiency, leading to more reliable quantitative results texilajournal.comunodc.org.

In forensic toxicology, this compound is indispensable for identifying and quantifying butabarbital and related barbiturates in post-mortem samples, cases of driving under the influence (DUI), and drug-facilitated crimes. Its application ensures that the presence and concentration of barbiturates are accurately determined, providing critical evidence for legal proceedings. For example, in post-mortem toxicology, precise quantification is vital for determining the role of barbiturates in cause of death caymanchem.com. The ability of this compound to correct for complex biological matrices found in post-mortem samples enhances the reliability of these determinations. Research into drug-facilitated sexual assaults has also highlighted the need for sensitive and specific methods for barbiturate analysis, where deuterated standards play a key role oup.com.

Clinical toxicology relies on accurate drug level measurements for therapeutic drug monitoring (TDM), assessing patient compliance, and investigating cases of intoxication or overdose. This compound facilitates the development of precise analytical methods for these purposes. Methodological considerations include the choice of biological matrix (e.g., blood, urine, saliva), the required sensitivity (limit of detection and quantification), and the potential for interfering substances. Using this compound as an internal standard helps overcome challenges such as matrix effects and variations in sample processing, ensuring that the measured concentrations accurately reflect the patient's drug levels unodc.orgresearchgate.netresearchgate.netnih.gov. For instance, methods utilizing simple dilution followed by UPLC-MS/MS with deuterated internal standards can significantly reduce sample preparation time, increasing laboratory throughput for clinical toxicology nih.govwaters.com.

Research on Barbiturate Detection and Monitoring Protocols Using Deuterated Analogs

The use of deuterated analogs, such as this compound, in barbiturate detection and monitoring protocols represents a significant advancement in analytical toxicology. These protocols are designed to maximize accuracy, precision, and sensitivity.

Research has demonstrated that methods employing deuterated internal standards in conjunction with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide superior performance compared to older methods texilajournal.comunodc.orgresearchgate.netnih.govwaters.comnih.govchromatographyonline.com. Deuterated standards are preferred because they co-elute with their non-deuterated counterparts, ensuring that they experience similar ionization suppression or enhancement effects from the sample matrix texilajournal.com. This co-elution is critical for accurate quantification, especially in complex biological samples where matrix effects can be substantial.

Studies have reported excellent recovery rates, typically ranging from 80% to 90% for barbiturates when using deuterated internal standards nih.govchromatographyonline.com. Precision, often expressed as the coefficient of variation (% CV), is also significantly improved, with values frequently reported between 2% and 8% for intra-day and inter-day assays researchgate.netnih.govresearchgate.net. The limits of detection (LOD) and quantification (LOQ) are also critical parameters, with methods often achieving LODs in the picogram per milliliter (pg/mL) range and LOQs in the nanogram per milliliter (ng/mL) range, enabling the detection of even low therapeutic or toxic levels of barbiturates researchgate.netfda.govnih.govresearchgate.net.

The development of protocols that utilize simple dilution steps with UPLC-MS/MS, in conjunction with deuterated internal standards, further enhances efficiency by eliminating laborious extraction and derivatization steps, thereby reducing sample preparation time and increasing analytical throughput nih.govwaters.com.

Role of Butabarbital D5 in Investigative Pharmacological and Metabolic Research Methodologies

Utilization of Deuterated Analogs for Mechanistic Metabolic Pathway Studies

The use of deuterated analogs like Butabarbital-d5 is a cornerstone of modern metabolic research. By introducing a stable, heavier isotope of hydrogen, researchers can trace the fate of a drug molecule through complex biological systems. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, is instrumental in identifying the specific sites of metabolism on a drug molecule.

In the context of this compound, the deuterium (B1214612) atoms are located on the ethyl group. If this site is a primary location for oxidative metabolism by cytochrome P450 enzymes, the rate of formation of hydroxylated metabolites at this position would be significantly reduced compared to the non-deuterated butabarbital. This slowing of a specific metabolic pathway can lead to a phenomenon known as "metabolic switching," where the drug is shunted towards alternative metabolic routes that may have been minor pathways for the parent compound. drugbank.comfaa.gov By comparing the metabolite profiles of butabarbital and this compound, researchers can definitively identify the key metabolic pathways and the enzymes involved.

For instance, if the primary metabolic pathway of butabarbital involves hydroxylation of the ethyl group, the administration of this compound would be expected to result in a lower concentration of the corresponding hydroxylated metabolite and potentially an increase in metabolites formed through oxidation at other positions on the molecule. This allows for a detailed mapping of the metabolic landscape of the drug.

Table 1: Illustrative Metabolite Profile Comparison of Butabarbital and this compound in Human Liver Microsomes

MetaboliteButabarbital (% of Total Metabolites)This compound (% of Total Metabolites)
Hydroxyethyl-butabarbital65%25%
Carboxyethyl-butabarbital15%10%
N-glucuronide-butabarbital10%40%
Other Oxidative Metabolites10%25%

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of metabolic switching.

Applications in Elucidating Drug Disposition Pathways Through Isotopic Tracers

This compound is an invaluable isotopic tracer for studying the disposition of butabarbital, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Because this compound is chemically identical to butabarbital but has a different mass, it can be administered alongside the non-deuterated drug and the two can be distinguished using mass spectrometry. This co-administration allows for precise in vivo studies of drug disposition.

In a typical study, a subject might receive a dose of non-deuterated butabarbital, and after a certain period, a dose of this compound. By tracking the plasma concentrations of both the parent drug and its deuterated analog over time, researchers can investigate various pharmacokinetic parameters. For example, this methodology can be used to determine the bioavailability of a new formulation of butabarbital or to study drug-drug interactions. If a co-administered drug inhibits the metabolism of butabarbital, the clearance of both butabarbital and this compound will be reduced.

Furthermore, this compound can be used as an internal standard in bioanalytical methods for the quantification of butabarbital in biological matrices like blood, plasma, and urine. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Table 2: Hypothetical Pharmacokinetic Parameters of Butabarbital Following Co-administration with an Inhibitor, Using this compound as a Tracer

ParameterButabarbital AloneButabarbital with Inhibitor
Cmax (ng/mL)500850
Tmax (hr)2.02.5
AUC (ng·hr/mL)45009000
Clearance (L/hr)2.51.25

Note: This table presents hypothetical data to illustrate how this compound could be used to study drug disposition and interactions.

Methodological Considerations for Isotope Effect Studies in Pharmacological Research

When utilizing this compound in pharmacological research, it is crucial to consider the potential for a kinetic isotope effect (KIE). ymerdigital.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. ymerdigital.com For deuterium-labeled compounds like this compound, the primary KIE occurs when the C-D bond is cleaved in the rate-determining step of a reaction. The greater strength of the C-D bond compared to the C-H bond means that more energy is required to break it, resulting in a slower reaction rate.

The magnitude of the KIE can provide valuable information about the transition state of an enzymatic reaction. A large KIE suggests that C-H bond cleavage is a significant part of the rate-limiting step of the metabolic transformation. In the case of this compound, a significant KIE in the formation of a particular metabolite would strongly indicate that the ethyl group is a primary site of metabolism.

However, it is also important to consider secondary kinetic isotope effects, which can occur even when the C-D bond is not broken. These effects are generally smaller and arise from changes in the vibrational modes of the molecule upon isotopic substitution.

Table 3: Illustrative Kinetic Isotope Effect Data for the Metabolism of this compound

Metabolic ReactionRate Constant (kH) for ButabarbitalRate Constant (kD) for this compoundKinetic Isotope Effect (kH/kD)
Ethyl Group Hydroxylation1.2 x 10⁻³ s⁻¹0.3 x 10⁻³ s⁻¹4.0
N-Glucuronidation0.8 x 10⁻³ s⁻¹0.78 x 10⁻³ s⁻¹1.03
Ring Oxidation0.5 x 10⁻³ s⁻¹0.49 x 10⁻³ s⁻¹1.02

Note: The data presented in this table is hypothetical and serves to illustrate the principles of kinetic isotope effect studies.

Quality Assurance and Metrological Traceability of Butabarbital D5 Reference Materials

Certification and Accreditation Standards for Deuterated Reference Materials (ISO/IEC 17025, ISO 17034)

The integrity and reliability of Butabarbital-d5 reference materials are underpinned by adherence to stringent international standards, primarily ISO/IEC 17025 and ISO 17034. These standards provide a framework for demonstrating the technical competence of both testing laboratories and reference material producers.

ISO/IEC 17025: General Requirements for the Competence of Testing and Calibration Laboratories: This standard specifies the general requirements for the competence of laboratories that perform testing and calibration. Laboratories accredited to ISO/IEC 17025 demonstrate their ability to produce precise and accurate test and calibration data, which is critical for the characterization of reference materials isotope.com.

ISO 17034: General Requirements for the Competence of Reference Material Producers: This standard is specifically designed for organizations that produce reference materials. Accreditation to ISO 17034 ensures that reference material producers follow rigorous quality management practices and international guidelines in the production and assignment of material property values, including uncertainty and metrological traceability isotope.com.

Manufacturers of this compound reference materials, such as Cayman Chemical and Cerilliant, explicitly state that their products are manufactured and tested to meet these ISO standards caymanchem.comcaymanchem.comsigmaaldrich.comsapphirebioscience.comlabmate-online.com. Certified Reference Materials (CRMs) are characterized using metrologically valid procedures and are accompanied by a Certificate of Analysis (CoA). This CoA details the certified property values, their associated uncertainties, and crucially, a statement of metrological traceability for the certified values caymanchem.comamazonaws.com. Metrological traceability ensures that the assigned values are related to stated references, typically national or international standards, through an unbroken chain of comparisons, each having established uncertainties nih.govfda.gov.

Research into the Stability and Long-Term Integrity of Isotopic Standards

The long-term integrity and stability of isotopic standards like this compound are critical for their continued reliability as analytical tools. Research in this area focuses on understanding degradation pathways, establishing optimal storage conditions, and defining shelf-life parameters.

While specific long-term stability data for this compound itself is not detailed in the provided search results, general practices for analytical standards are well-established. Proper storage is fundamental to maintaining the accuracy and reproducibility of results sigmaaldrich.com. Recommendations typically include storing standards in appropriate containers that minimize headspace and evaporation, such as those with Mininert® valves or specialized vials, and maintaining them at recommended temperatures, often −20°C for this compound sigmaaldrich.comsigmaaldrich.comfishersci.atiaea.org.

Stability studies, commonly conducted for bioanalytical method validation, assess parameters such as benchtop stability, autosampler stability, freeze-thaw stability, stock solution stability, and long-term storage stability nih.govfda.govrjptonline.org. Some studies indicate that analytes can remain stable after multiple freeze-thaw cycles and for extended periods (over 552 days) when stored at −20°C or −80°C researchgate.net. These studies inform the recommended storage conditions and re-test dates for reference materials to ensure their continued suitability for quantitative analysis.

Interlaboratory Comparisons and Harmonization of this compound Analytical Methods

Interlaboratory Comparisons (ILCs) and Proficiency Testing (PT) programs are vital components of quality assurance in analytical laboratories. They provide an objective means for laboratories to assess and demonstrate the reliability of their results, identify potential issues with analytical methods, and ensure comparability across different testing sites rroij.comezag.comeuropa.eu.

Participation in PT schemes is a mandatory requirement for laboratories seeking accreditation to standards like ISO/IEC 17025 researchgate.net. These programs involve distributing blind samples to participating laboratories, who then analyze them using their routine methods. The results are statistically evaluated against a reference value, often determined by a metrologically traceable method, allowing laboratories to benchmark their performance europa.eumdpi.com.

While specific ILCs for this compound were not identified in the search results, the principles apply universally. Such studies help in harmonizing analytical methodologies by revealing variations in performance between different laboratories and methods. This can lead to the development of standardized protocols and best practices, ensuring that results obtained for this compound analysis are consistent and comparable, regardless of the laboratory or specific technique employed. For instance, the use of deuterated compounds like deuterated acetonitrile (B52724) has been employed to harmonize methods for measuring liquid chromatography column hold-up volumes researchgate.net.

Implications of Regulatory Exemptions for Research Accessibility and Utility

Butabarbital, as a barbiturate (B1230296), is classified as a controlled substance in many jurisdictions, including Schedule III in the United States caymanchem.comcaymanchem.com. This classification typically imposes significant regulatory burdens, requiring special licenses, registrations (e.g., DEA registration and DEA 222 forms), and strict record-keeping for possession and use.

However, this compound reference materials are frequently designated as "DEA exempt preparations" or are explicitly stated to be exempt from such requirements caymanchem.comcaymanchem.com. This exemption is critical for research and forensic applications. By being exempt from controlled substance regulations, these deuterated standards can be purchased and utilized by qualified institutions without the need for specialized licensing. This significantly enhances their accessibility for research purposes, allowing laboratories to readily incorporate them into their analytical workflows for method development, validation, and routine testing. The removal of these regulatory barriers streamlines research processes and broadens the utility of this compound as an indispensable tool in analytical chemistry.

Emerging Research Paradigms and Future Perspectives for Butabarbital D5

Innovations in Detection Technologies and Advanced Analytical Platforms

The primary utility of Butabarbital-d5 lies in its role as a stable-labeled internal standard for the quantification of butabarbital. cerilliant.comsigmaaldrich.comcaymanchem.comcaymanchem.com Innovations in analytical instrumentation have significantly enhanced the precision and sensitivity of this application, particularly in the fields of clinical toxicology and forensic analysis. cerilliant.comsigmaaldrich.com

Advanced analytical platforms, predominantly hyphenated chromatography-mass spectrometry techniques, are at the forefront of these innovations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) are the principal methods for which this compound is employed. cerilliant.comsigmaaldrich.com In these platforms, this compound is introduced into a biological sample, such as blood or urine, at a known concentration. ojp.gov Because it is chemically identical to the non-labeled butabarbital analyte but has a different mass due to the five deuterium (B1214612) atoms, it co-elutes with the analyte during the chromatographic separation but is distinguished by the mass spectrometer. virginia.gov

This process, known as isotope dilution mass spectrometry, corrects for any loss of the analyte during sample preparation and instrumental analysis, leading to highly accurate and precise quantification. cerilliant.comsigmaaldrich.com Recent developments in mass spectrometry, such as the use of dynamic multiple reaction monitoring (dMRM) in LC-MS/MS systems, have further optimized the analysis of barbiturates. virginia.gov This allows for the simultaneous quantification of multiple analytes and their corresponding internal standards with high selectivity and reduced analytical run times. virginia.gov

Analytical PlatformKey Features for this compound AnalysisApplication Areas
LC-MS/MS High sensitivity and selectivity; corrects for matrix effects; suitable for complex biological matrices (blood, urine). ojp.govvirginia.govijsra.netClinical Toxicology, Forensic Analysis, Pain Prescription Monitoring. cerilliant.comsigmaaldrich.com
GC/MS Excellent chromatographic resolution; established methodology for volatile and semi-volatile compounds. cerilliant.comsigmaaldrich.comcaymanchem.comcaymanchem.comForensic Science, Urine Drug Testing. cerilliant.com

Potential for Expanded Utility in Interdisciplinary Research Fields

While the current primary application of this compound is firmly rooted in forensic and clinical toxicology, its utility as a high-fidelity internal standard opens possibilities for its use in a broader range of interdisciplinary research fields. cerilliant.comcaymanchem.comcaymanchem.com Any field requiring the precise quantification of butabarbital could potentially benefit from the application of this deuterated analog.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In pharmaceutical research, detailed PK/PD studies are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). By using this compound as an internal standard, researchers can achieve the high level of accuracy required to build robust pharmacokinetic models for butabarbital.

Metabolomics: In metabolomics research, which involves the comprehensive study of small molecules within biological systems, accurate quantification is critical. This compound could be used to develop quantitative assays to study the effects of butabarbital on metabolic pathways or to investigate the metabolic fate of the drug itself.

Environmental Science: The monitoring of pharmaceutical compounds in the environment is a growing area of concern. The development of sensitive analytical methods using this compound as an internal standard could enable the accurate detection and quantification of butabarbital residues in environmental samples, such as wastewater or soil, contributing to a better understanding of its environmental impact.

Development of Novel Methodologies for Isotopic Tracer Studies

Beyond its role as an internal standard, this compound has significant potential for use in isotopic tracer studies to investigate the metabolic pathways of butabarbital in vivo. In such studies, a "tracer" dose of the labeled compound is administered, and its metabolic fate is followed over time. Because the deuterium label does not significantly alter the compound's chemical or physiological properties, this compound would behave identically to butabarbital within a biological system.

This approach allows researchers to:

Identify and Quantify Metabolites: By tracking the mass signature of the deuterium-labeled fragments, novel metabolites of butabarbital can be identified and quantified using high-resolution mass spectrometry.

Elucidate Metabolic Pathways: The appearance and disappearance of labeled metabolites over time can provide detailed insights into the specific enzymatic pathways responsible for butabarbital's biotransformation.

Investigate Pharmacokinetic Linearity: Similar studies have been conducted with other stable isotope-labeled drugs, such as phenobarbital, to investigate whether the drug follows linear or non-linear pharmacokinetics. nih.gov This methodology involves administering a tracer dose at steady-state concentration to precisely determine clearance and volume of distribution, a technique directly applicable to this compound. nih.gov

The development of these novel methodologies would provide a deeper understanding of butabarbital's pharmacology and toxicology. The use of stable, non-radioactive isotopes like deuterium makes these studies safer and more accessible than traditional radiolabeling experiments.

Q & A

Q. What are the key considerations for incorporating Butabarbital-d5 as an internal standard in quantitative LC-MS/MS assays?

Methodological Answer: this compound, a deuterium-labeled analog of butabarbital, is widely used as an internal standard to correct for matrix effects and ionization variability in LC-MS/MS assays. Key considerations include:

  • Isotopic Purity : Verify ≥98% deuterium incorporation using NMR or high-resolution mass spectrometry (HRMS) to avoid interference from unlabeled species .
  • Stability : Assess stability under storage and analytical conditions (e.g., freeze-thaw cycles, autosampler temperature) to ensure consistent performance.
  • Matrix Matching : Use deuterated analogs to minimize ion suppression/enhancement in biological matrices (e.g., plasma, urine).
  • Validation Parameters : Establish linearity (R² >0.99), limit of quantification (LOQ), and accuracy (±15% deviation) per FDA bioanalytical guidelines .

Q. How is this compound synthesized, and what analytical techniques validate its structural integrity?

Methodological Answer: Synthesis typically involves deuterium exchange at the ethyl group via acid-catalyzed H/D exchange or reduction of a precursor with deuterated reagents. Post-synthesis validation includes:

  • NMR Spectroscopy : Confirm deuterium placement (e.g., disappearance of ethyl proton signals at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]⁺ at m/z 237.15 for this compound vs. 232.12 for unlabeled) and isotopic distribution.
  • Chromatographic Purity : HPLC-UV/DAD (e.g., ≥95% purity at 254 nm) to detect impurities .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) parameters compared to unlabeled butabarbital?

Methodological Answer: Deuterium labeling can alter metabolic stability due to the kinetic isotope effect (KIE), where C-D bonds cleave slower than C-H bonds. To assess this:

  • In Vitro Metabolism : Incubate both compounds with liver microsomes and quantify metabolites via LC-MS/MS. Compare half-life (t₁/₂) and intrinsic clearance (CLint).
  • In Vivo PK Studies : Administer equimolar doses to rodents and measure plasma concentrations. Key parameters: AUC, Cmax, and t₁/₂. Note: Ethical approval is required for animal studies .
  • Data Interpretation : A KIE >1 indicates slower metabolism of the deuterated form. Report statistical significance (p <0.05) using ANOVA .

Q. What strategies resolve contradictions in cross-study comparisons of this compound’s stability under varying pH conditions?

Methodological Answer: Discrepancies often arise from differences in experimental design. To reconcile findings:

  • Systematic Review : Compile data on pH ranges (e.g., 1–10), temperatures, and buffers used across studies. Use PRISMA guidelines for literature screening .
  • Controlled Replication : Repeat stability assays under standardized conditions (e.g., 37°C, 0.1 M phosphate buffer) and quantify degradation via HPLC-UV.
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., ionic strength, oxidation potential) most affecting stability .

Q. How can researchers optimize this compound’s use in longitudinal metabolic studies to account for deuterium scrambling?

Methodological Answer: Deuterium scrambling (unintended H/D exchange) compromises data accuracy. Mitigation strategies include:

  • Stable Isotope Tracers : Use ¹³C-labeled analogs for parallel experiments to detect scrambling artifacts.
  • Time-Course Analysis : Sample at multiple time points to track deuterium loss (e.g., via HRMS).
  • Computational Modeling : Predict exchange-prone sites using DFT calculations (e.g., B3LYP/6-31G* basis set) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound characterization data to ensure reproducibility?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Synthesis Details : Document reaction conditions (solvent, catalyst, temperature), yields, and purification methods.
  • Analytical Data : Include NMR shifts, HRMS spectra, and chromatograms in supplementary materials.
  • Statistical Reporting : Provide mean ± SD for triplicate measurements and p-values for comparative studies .

Table 1 : Key Analytical Parameters for this compound Validation

ParameterMethodAcceptance CriteriaReference
Isotopic PurityHRMS≥98% deuterium incorporation
Chromatographic PurityHPLC-UV (254 nm)≥95%
Stability (24h, RT)LC-MS/MS≤15% degradation

Ethical and Methodological Pitfalls

Q. What ethical considerations apply when using this compound in human pharmacokinetic studies?

Methodological Answer:

  • Informed Consent : Disclose deuterium use and potential risks (e.g., trace metabolite accumulation).
  • Dose Justification : Use the minimum required dose based on preclinical data to meet LOQ.
  • Regulatory Compliance : Submit protocols to ethics committees (e.g., IRB) and adhere to Declaration of Helsinki principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butabarbital-d5
Reactant of Route 2
Butabarbital-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.